molecular formula C8H10N4O B8798223 1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one

1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one

Cat. No. B8798223
M. Wt: 178.19 g/mol
InChI Key: FIBFRSFPAIRFOR-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 5-bromopyrazin-2-amine (5 g, 29 mmol), pyrrolidin-2-one (11 mL, 144 mmol), copper (T) iodide (1.1 g, 5.75 mmol), potassium carbonate (7.94 g, 57.5 mmol), and (1R,2R)-cyclohexane-1,2-diamine (1.38 mL, 11.49 mmol) was refluxed under nitrogen in dioxane (100 mL) for 18 h. After cooling, 200 mL ethyl acetate and 20 mL methanol were added to the reaction. This was filtered through celite, concentrated, and absorbed onto sodium sulfate for purification by column chromatography (0-5% methanol/methylene chloride). The purified product was recrystallized from ether/ethyl acetate to afford 1-(5-aminopyrazin-2-yl)pyrrolidin-2-one (1.57 g, 8.81 mmol, 30.7% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.74 (1 H, d, J=1.51 Hz), 7.69 (1 H, d, J=1.51 Hz), 6.20 (2 H, s), 3.84 (2 H, t, J=7.05 Hz), 2.49 (2 H, t, J=7.93 Hz), 2.04 (2 H, dq, J=7.68, 7.51 Hz). MS (LC/MS) R.T.=0.48; [M+H]+=179.27.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
7.94 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14].C(=O)([O-])[O-].[K+].[K+].[C@@H]1(N)CCCC[C@H]1N>O1CCOCC1.[Cu].CO.C(OCC)(=O)C>[NH2:8][C:5]1[N:6]=[CH:7][C:2]([N:9]2[CH2:13][CH2:12][CH2:11][C:10]2=[O:14])=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
Quantity
11 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
7.94 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.38 mL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
copper
Quantity
1.1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
This was filtered through celite,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
absorbed onto sodium sulfate for purification by column chromatography (0-5% methanol/methylene chloride)
CUSTOM
Type
CUSTOM
Details
The purified product was recrystallized from ether/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC(=NC1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.81 mmol
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 30.7%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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